molecular formula C11H14BrNO4S B145128 3,2-Premercapturic acid CAS No. 134958-26-2

3,2-Premercapturic acid

Cat. No. B145128
M. Wt: 336.2 g/mol
InChI Key: BWZJWISICOJRCY-IDKOKCKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,2-Premercapturic acid (3,2-PMA) is a biomarker that is used to assess the exposure of humans to certain environmental toxins, such as benzene and styrene. It is a metabolite that is formed in the liver by the conjugation of glutathione with the parent compound.

Mechanism Of Action

The mechanism of action of 3,2-Premercapturic acid is not fully understood. It is believed that 3,2-Premercapturic acid acts as a scavenger of reactive oxygen species (ROS) and other free radicals that are produced as a result of exposure to environmental toxins. By scavenging these ROS, 3,2-Premercapturic acid helps to prevent oxidative damage to cells and tissues.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,2-Premercapturic acid are not well characterized. However, it has been shown to be a reliable biomarker of exposure to environmental toxins, and its levels have been associated with an increased risk of certain diseases, such as leukemia and lymphoma.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,2-Premercapturic acid as a biomarker is its high specificity and sensitivity for benzene and styrene exposure. It is also relatively easy to measure using LC-MS. However, there are some limitations to its use. For example, 3,2-Premercapturic acid has a short half-life in the body, which means that it may not accurately reflect long-term exposure to environmental toxins.

Future Directions

There are several future directions for research on 3,2-Premercapturic acid. One area of interest is the development of new biomarkers that can be used to assess exposure to other environmental toxins. Another area of interest is the development of interventions aimed at reducing exposure to benzene and styrene, and the assessment of their effectiveness using 3,2-Premercapturic acid as a biomarker. Finally, there is a need for more research to better understand the mechanism of action of 3,2-Premercapturic acid, and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 3,2-Premercapturic acid involves the use of liver microsomes or hepatocytes. The parent compound is incubated with these enzymes, and the resulting metabolites are extracted and analyzed using liquid chromatography-mass spectrometry (LC-MS). The use of LC-MS allows for the accurate quantification of 3,2-Premercapturic acid in biological samples.

Scientific Research Applications

3,2-Premercapturic acid has been extensively used as a biomarker for assessing human exposure to environmental toxins. It has been shown to be a reliable indicator of benzene and styrene exposure, which are commonly found in the workplace and in the environment. 3,2-Premercapturic acid has also been used to assess the effectiveness of interventions aimed at reducing exposure to these toxins.

properties

CAS RN

134958-26-2

Product Name

3,2-Premercapturic acid

Molecular Formula

C11H14BrNO4S

Molecular Weight

336.2 g/mol

IUPAC Name

(2R)-2-acetamido-3-(5-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)sulfanylpropanoic acid

InChI

InChI=1S/C11H14BrNO4S/c1-6(14)13-8(11(16)17)5-18-9-4-2-3-7(12)10(9)15/h2-4,8-10,15H,5H2,1H3,(H,13,14)(H,16,17)/t8-,9?,10?/m0/s1

InChI Key

BWZJWISICOJRCY-IDKOKCKLSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1C=CC=C(C1O)Br)C(=O)O

SMILES

CC(=O)NC(CSC1C=CC=C(C1O)Br)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1C=CC=C(C1O)Br)C(=O)O

synonyms

3,2-premercapturic acid

Origin of Product

United States

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